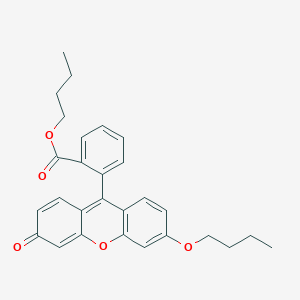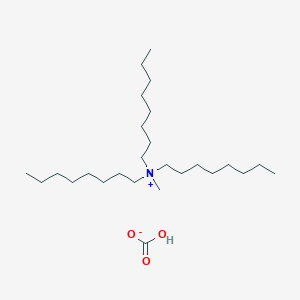
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is often used in various industrial and laboratory applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its quaternary ammonium group, which imparts a positive charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate can be synthesized through a quaternization reaction. The process typically involves the reaction of N,N-dioctyloctan-1-amine with methyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure proper mixing of reactants. The product is then subjected to multiple purification steps, including filtration and drying, to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation Reactions: The long alkyl chains can undergo oxidation under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Major Products
Substitution: The major products include various substituted ammonium compounds.
Oxidation: The major products are oxidized derivatives of the alkyl chains, such as alcohols, aldehydes, and carboxylic acids.
Aplicaciones Científicas De Investigación
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility of hydrophobic drugs.
Industry: The compound is used in the formulation of detergents and cleaning agents, where its surfactant properties help in the removal of oils and greases.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from catalysis to drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium chloride
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium hydrogen carbonate is unique due to its specific counterion, hydrogen carbonate, which can impart different solubility and reactivity characteristics compared to other similar compounds with chloride or bromide counterions. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propiedades
Número CAS |
144826-18-6 |
|---|---|
Fórmula molecular |
C26H55NO3 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
hydrogen carbonate;methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N.CH2O3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
JZBORXYMEWOQRS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)

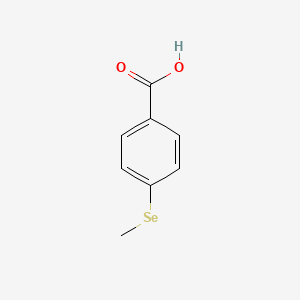
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
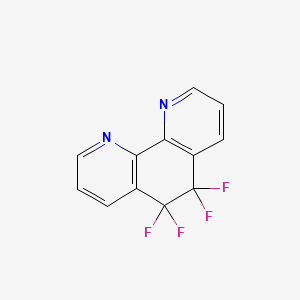
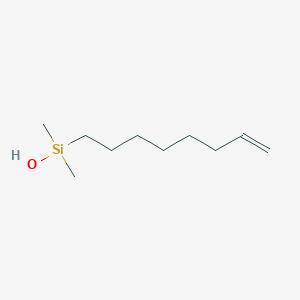
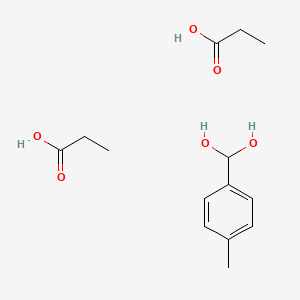
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
